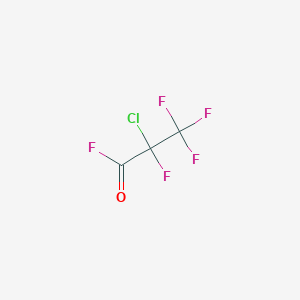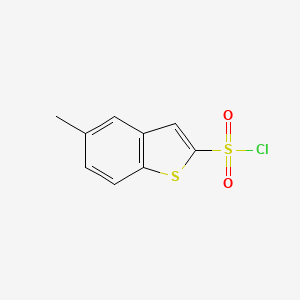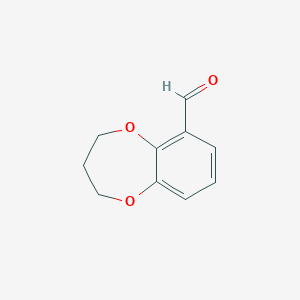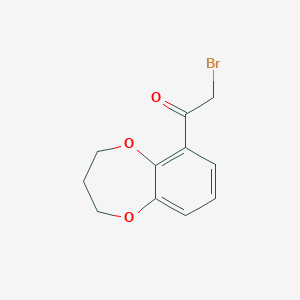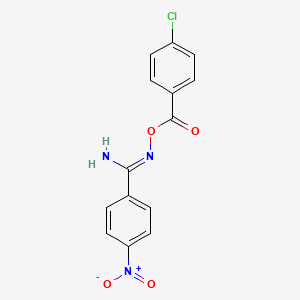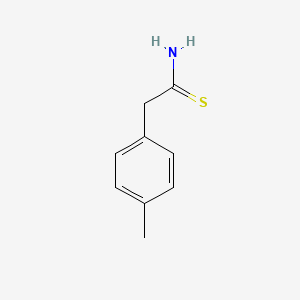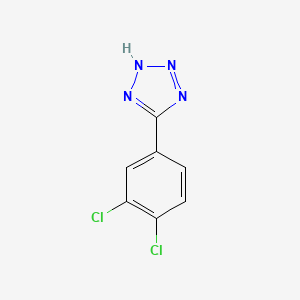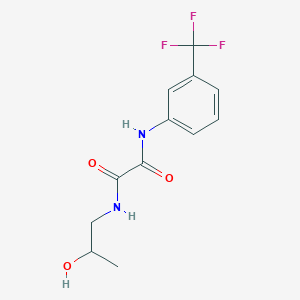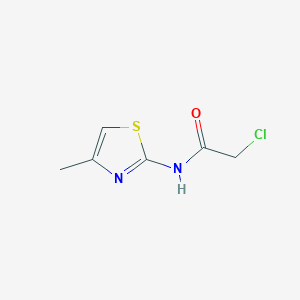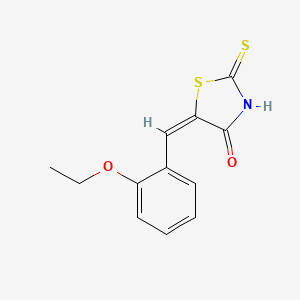
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Descripción general
Descripción
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as EMBT, is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. EMBT has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a radical scavenger, and as an antioxidant. Its mechanism of action and biochemical and physiological effects are still being studied, and its potential for use in lab experiments is being explored.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Nematicidal and Antibacterial Activity : Novel methylene-bis-thiazolidinone derivatives, synthesized via condensation with mercapto acids, exhibited potential nematicidal and antibacterial activities (Srinivas, Nagaraj, & Reddy, 2008).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole compounds showed significant DNA protective ability against oxidative stress and strong antimicrobial activity, especially against S. epidermidis. They also demonstrated cytotoxicity on cancer cell lines (Gür et al., 2020).
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of derivatives like 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involving arylidene groups, was performed by acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones (Popov-Pergal et al., 2010).
- Crystal Structure and Antitumor Activity : The synthesis and crystal structure analysis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound with potential antitumor activity, demonstrated interesting structural features (叶姣 et al., 2015).
Molecular Docking and Spectroscopic Studies
- Molecular Docking Studies : Comprehensive molecular structure analysis, including molecular docking studies, were conducted on a thiazole derivative, revealing insights into its chemical reactivity and potential applications in cancer treatment (Shanmugapriya et al., 2022).
Additional Applications and Studies
- Antimicrobial Activities of Derivatives : Synthesis of novel thiazole compounds containing ether structure exhibited antimicrobial activities, particularly against fungal pathogens (Li-ga, 2015).
- Inhibition of 5-Lipoxygenase : A class of 5-benzylidene-2-phenylthiazolinones demonstrated high potency as direct 5-lipoxygenase inhibitors, indicating potential for treating inflammatory diseases and certain cancers (Hofmann et al., 2011).
Propiedades
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-9-6-4-3-5-8(9)7-10-11(14)13-12(16)17-10/h3-7H,2H2,1H3,(H,13,14,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKQOLAHHBQSR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



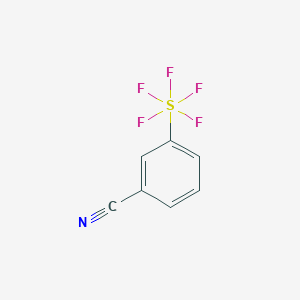
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)
